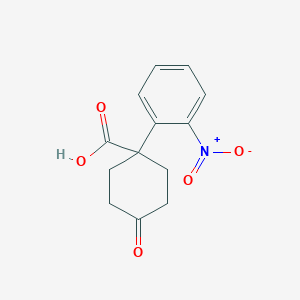![molecular formula C18H16O2 B11853715 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene ring fused to an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one typically involves the following steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, which can be achieved through various methods, including Friedel-Crafts acylation.
Spiro Formation: The naphthalene derivative is then subjected to conditions that promote the formation of the spiro structure. This often involves the use of a strong base and an epoxide precursor.
Final Cyclization: The final step involves cyclization to form the oxirane ring, completing the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Halogenated derivatives, alkylated products, and other substituted compounds.
Applications De Recherche Scientifique
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, and other cellular functions, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(o-tolyl)phosphine: An organophosphorus compound with similar structural features but different chemical properties and applications.
3-(p-Tolyl)propionic acid: Another compound with a p-tolyl group, used in different contexts.
Uniqueness
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C18H16O2 |
|---|---|
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
3-(4-methylphenyl)spiro[3,4-dihydronaphthalene-2,2'-oxirane]-1-one |
InChI |
InChI=1S/C18H16O2/c1-12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)17(19)18(16)11-20-18/h2-9,16H,10-11H2,1H3 |
Clé InChI |
YLXPRVOVXVKXAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)C24CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)



![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)




![3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853704.png)
